Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate
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Overview
Description
Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate is an organic compound with a complex structure that includes a butanoate ester and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate typically involves the reaction of 4-aminobutanoic acid with 2,3-dimethyloxolane under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxolane ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate involves its interaction with specific molecular targets. The oxolane ring and ester group can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobutanoate: Similar structure but lacks the oxolane ring.
Ethyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]pentanoate: Similar but with a pentanoate ester instead of a butanoate ester.
Uniqueness
Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate is unique due to the presence of both the oxolane ring and the butanoate ester, which confer specific chemical properties and reactivity. This combination allows for diverse applications and interactions in various scientific fields.
Properties
IUPAC Name |
methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9-11(2,6-8-15-9)12-7-4-5-10(13)14-3/h9,12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWPMOZAUYWHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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